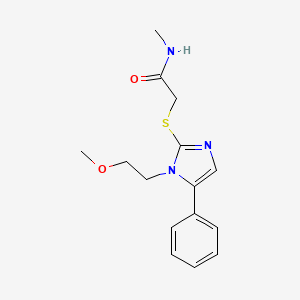

![molecular formula C21H18N4O4S B2378131 7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1032003-56-7](/img/structure/B2378131.png)

7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

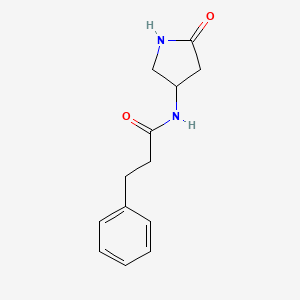

The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a phenyl group, a 1,2,4-oxadiazole ring, a thioether linkage, and a dioxoloquinazolinone ring .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Scientific Research Applications

Synthesis and Reactivity

The compound belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocycles. These compounds have been widely studied due to their diverse applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry . Notably, the 1,2,4-oxadiazole ring serves as a precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with nucleophilic reagents. However, these processes often require harsh conditions and yield moderate product yields. To address this, researchers have explored the use of 1,2,4-oxadiazolium salts as an alternative to parent 1,2,4-oxadiazoles for synthetic transformations. These salts enable electrophilic activation of the 1,2,4-oxadiazole ring, facilitating various reactions .

Medicinal Applications

Anti-Cancer Activity: 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity against human cancer cell lines. Researchers have evaluated their efficacy in inhibiting cancer growth, making them promising candidates for further drug development . The compound may exhibit similar properties, although specific studies on its anti-cancer potential are needed.

Anti-Inflammatory and Analgesic Properties: These derivatives have also demonstrated anti-inflammatory and analgesic effects. Their ability to modulate inflammatory pathways makes them relevant for pain management and inflammation-related conditions .

Immunomodulation: The compound’s immunosuppressive properties could be explored for autoimmune diseases or transplantation-related applications. Further research is necessary to understand its mechanism of action and potential clinical use.

Pharmacophore and Drug Design

The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide but offers better hydrolytic and metabolic stability. As such, it remains an important pharmacophore for creating novel drug molecules . Researchers can leverage its unique properties in drug design and optimization.

Other Potential Applications

Histamine-H3 Receptor Antagonism: Given the compound’s structural features, it may interact with histamine receptors. Investigating its potential as an H3 receptor antagonist could be worthwhile.

Antimicrobial and Anti-Helminthic Properties: Exploring its antimicrobial and anti-helminthic effects could lead to applications in infectious disease management.

Antiparasitic Activity: The compound’s structure suggests possible antiparasitic properties. Researchers could evaluate its efficacy against parasitic infections.

properties

IUPAC Name |

6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-7-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-12(2)25-20(26)14-8-16-17(28-11-27-16)9-15(14)22-21(25)30-10-18-23-19(24-29-18)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZSEAPVGCIMNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B2378049.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378051.png)

![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)

![9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2378055.png)

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2378067.png)

![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)